3-Dechloro-3-bromo Trazodone Hydrochloride
Overview
Description
3-Dechloro-3-bromo Trazodone Hydrochloride: is a chemical compound with the molecular formula C19H23BrClN5O and a molecular weight of 452.78 g/mol . It is a derivative of trazodone, a well-known antidepressant, and is primarily used for research purposes . This compound is notable for its structural modifications, which include the replacement of a chlorine atom with a bromine atom in the trazodone molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Dechloro-3-bromo Trazodone Hydrochloride typically involves the bromination of trazodone. The process begins with the preparation of trazodone, followed by the selective bromination at the 3-position. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo further halogenation or substitution reactions, where the bromine atom can be replaced by other functional groups.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the molecule.
Common Reagents and Conditions:
Brominating Agents: Bromine, N-bromosuccinimide (NBS)
Solvents: Dichloromethane, acetonitrile
Catalysts: Lewis acids such as aluminum chloride (AlCl3)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination can lead to the formation of polybrominated derivatives, while hydrolysis can result in the formation of smaller fragments .
Scientific Research Applications
Chemistry: 3-Dechloro-3-bromo Trazodone Hydrochloride is used as a reference standard in analytical chemistry for the development and validation of analytical methods .
Biology: In biological research, it is used to study the pharmacokinetics and pharmacodynamics of trazodone derivatives, providing insights into their metabolic pathways and biological effects .
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the context of antidepressant activity. It serves as a model compound for studying the structure-activity relationship of trazodone analogs .
Industry: In the pharmaceutical industry, it is used in the development of new antidepressant drugs and as a quality control standard for trazodone formulations .
Mechanism of Action
The mechanism of action of 3-Dechloro-3-bromo Trazodone Hydrochloride is similar to that of trazodone. It primarily acts as a serotonin receptor antagonist and reuptake inhibitor (SARI). The compound inhibits the reuptake of serotonin, increasing its availability in the synaptic cleft, and blocks certain serotonin receptors, which contributes to its antidepressant effects . Additionally, it interacts with histamine and adrenergic receptors, which may influence its pharmacological profile .
Comparison with Similar Compounds
Trazodone Hydrochloride: The parent compound, widely used as an antidepressant.
3-Dechloro Trazodone: A derivative with a chlorine atom removed.
3-Bromo Trazodone: A derivative with a bromine atom added.
Uniqueness: 3-Dechloro-3-bromo Trazodone Hydrochloride is unique due to the simultaneous presence of both bromine and the absence of chlorine at the 3-position. This structural modification can lead to differences in pharmacokinetics and pharmacodynamics compared to its parent compound and other derivatives .
Properties
IUPAC Name |
2-[3-[4-(3-bromophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN5O.ClH/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25;/h1-3,5-7,9,15H,4,8,10-14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKUASHFDRCBOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20155142 | |
Record name | 3-Dechloro-3-bromo trazodone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20155142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263278-80-3 | |
Record name | 3-Dechloro-3-bromo trazodone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263278803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Dechloro-3-bromo trazodone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20155142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[3-[4-(3-Bromphenyl)-1-piperazinyl]propyl]-1,2,4-triazolo-[4,3-a]pyridin-3(2H)-on Hydrochlorid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-DECHLORO-3-BROMO TRAZODONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JY7YYB115 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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